molecular formula C9H14N2OS2 B4751426 1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)thiourea

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)thiourea

Cat. No.: B4751426
M. Wt: 230.4 g/mol
InChI Key: OWQBQLTXCPGKTM-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 2-methoxyethylamine with thiophene-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under mild conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 50-60°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

    Substitution: The methoxyethyl and thiophen-2-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Agriculture: The compound is explored for its use as a fungicide or herbicide, providing protection against various plant pathogens.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth or the elimination of pathogens in agricultural applications.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a thiophen-2-ylmethyl group.

    1-(2-Methoxyethyl)-3-(pyridin-2-ylmethyl)thiourea: Similar structure but with a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)thiourea is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS2/c1-12-5-4-10-9(13)11-7-8-3-2-6-14-8/h2-3,6H,4-5,7H2,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQBQLTXCPGKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333653
Record name 1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

706773-20-8
Record name 1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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